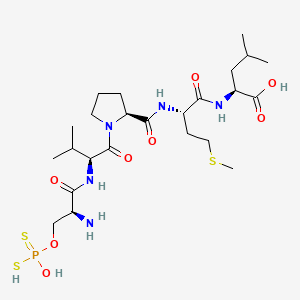
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of a dithiophosphono group attached to a peptide chain composed of L-serine, L-valine, L-proline, L-methionine, and L-leucine. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine typically involves the stepwise assembly of the peptide chain followed by the introduction of the dithiophosphono group. The peptide chain can be synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. After the completion of the peptide chain, the dithiophosphono group is introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product.
化学反応の分析
Types of Reactions
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The dithiophosphono group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to the dithiophosphono group.
Substitution: The dithiophosphono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of the dithiophosphono group.
Substitution: Formation of substituted peptides with modified functional groups.
科学的研究の応用
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiophosphono group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or modulation of protein function. The peptide chain can also interact with other biomolecules through hydrogen bonding and hydrophobic interactions, influencing various cellular pathways.
類似化合物との比較
Similar Compounds
- O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-isoleucine
- O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-phenylalanine
Uniqueness
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine is unique due to its specific amino acid sequence and the presence of the dithiophosphono group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
191993-46-1 |
|---|---|
分子式 |
C24H44N5O8PS3 |
分子量 |
657.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-[hydroxy(sulfanyl)phosphinothioyl]oxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H44N5O8PS3/c1-13(2)11-17(24(34)35)27-21(31)16(8-10-41-5)26-22(32)18-7-6-9-29(18)23(33)19(14(3)4)28-20(30)15(25)12-37-38(36,39)40/h13-19H,6-12,25H2,1-5H3,(H,26,32)(H,27,31)(H,28,30)(H,34,35)(H2,36,39,40)/t15-,16-,17-,18-,19-/m0/s1 |
InChIキー |
WIABLCKMFWRKOG-VMXHOPILSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](COP(=S)(O)S)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(COP(=S)(O)S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetyl fluoride](/img/structure/B12566023.png)
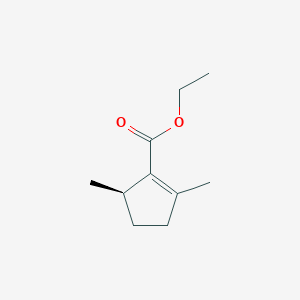
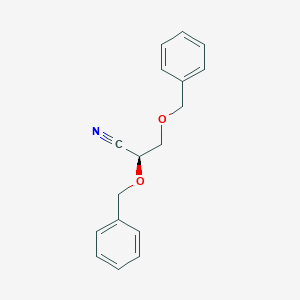
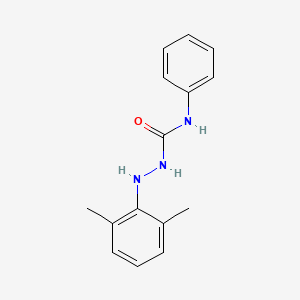
![Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-](/img/structure/B12566047.png)
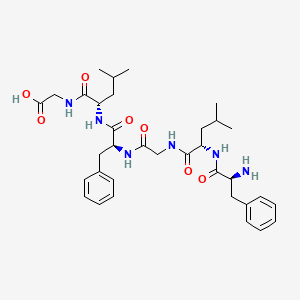

![2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane](/img/structure/B12566054.png)
![1,2-Dimethyl-7,7-diphenyl-1,7-dihydropyrano[3,2-e]benzimidazole](/img/structure/B12566062.png)
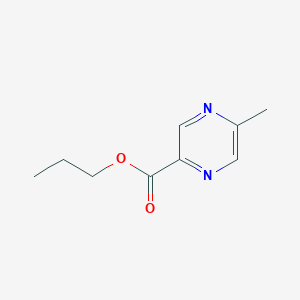
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
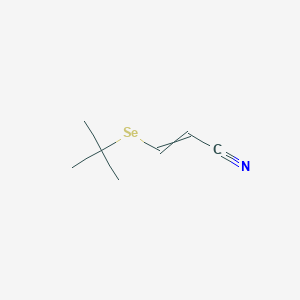
![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)

